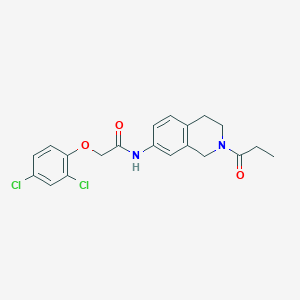

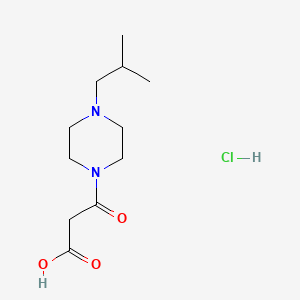

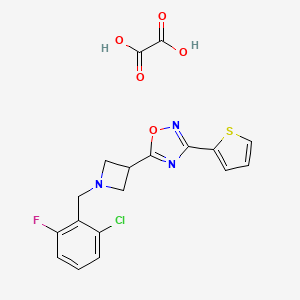

1-(4-Butoxybenzoyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole-2-carboxamides are a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of indole-2-carboxamides involves various strategies . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving indole-2-carboxamides are diverse and depend on the specific compound and its substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of indole-2-carboxamides can vary greatly depending on their specific structure and substitutions .Scientific Research Applications

Novel Non-Nucleoside Adenosine Deaminase Inhibitors

A study by Terasaka et al. (2004) focused on the optimization of a potent non-nucleoside adenosine deaminase (ADA) inhibitor through structure-based drug design (SBDD). The research utilized the crystal structure of the ADA complex to obtain structure-activity relationships (SAR) for compounds related to 1-(4-Butoxybenzoyl)indoline-2-carboxamide. The study found that certain modifications in the compound structure, such as replacing an amide with an ether as a linker, improved oral absorption and maintained binding activity. This indicates the compound's potential application in the development of novel ADA inhibitors with enhanced pharmacokinetic properties (Terasaka et al., 2004).

Hydrolysis by Skin Microsomes and Cytosol

Research by Jewell et al. (2007) explored the hydrolysis of parabens, which are structurally similar to this compound, by skin microsomes and cytosol from humans and minipigs. The study aimed to understand the dermal absorption, metabolism, and potential local toxicity of parabens. It found that parabens are hydrolyzed to 4-hydroxybenzoic acid by carboxylesterases, suggesting that compounds like this compound could undergo similar metabolic pathways in dermal applications (Jewell et al., 2007).

Interactions with Specific Binding Sites

A study by Gillner et al. (1993) investigated the interactions of indolo[3,2-b]carbazoles and related polycyclic aromatic hydrocarbons with specific binding sites for 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver. This research provides insights into the binding affinity of compounds related to this compound and their potential interactions with biological receptors, which could inform their applications in medicinal chemistry and toxicology studies (Gillner et al., 1993).

Polyamides with Pendant Chains

More et al. (2010) synthesized new aromatic polyamides containing ether linkages and pendant pentadecyl chains, starting from a monomer related to this compound. This study highlights the compound's utility in polymer science, particularly in the development of materials with enhanced solubility, thermal stability, and mechanical properties (More et al., 2010).

Chemistry of DL-Indoline-2-carboxylic Acid

Research by Hudson and Robertson (1967) on the synthesis and chemistry of DL-Indoline-2-carboxylic acid explored the reactivity and potential applications of indoline derivatives, which are structurally related to this compound. This study provides foundational knowledge on the chemical transformations and applications of indoline compounds in synthetic organic chemistry (Hudson & Robertson, 1967).

Mechanism of Action

Target of Action

The primary target of 1-(4-Butoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the cell wall biosynthesis, leading to the growth inhibition of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of MmpL3 by this compound affects the mycolic acid transport, a key component of the cell wall in Mycobacterium tuberculosis . This disruption in the biochemical pathway leads to the bacterium’s inability to maintain its cell wall, resulting in its death .

Pharmacokinetics

Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents .

Result of Action

The result of the action of this compound is the growth inhibition of Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the cell wall biosynthesis, leading to the death of the bacterium .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(4-butoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-3-12-25-16-10-8-14(9-11-16)20(24)22-17-7-5-4-6-15(17)13-18(22)19(21)23/h4-11,18H,2-3,12-13H2,1H3,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSXRLKEQKKTJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-(3-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2571154.png)

![Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2571157.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2571161.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2571165.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2571167.png)

![4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2571171.png)